molecular formula C18H16N6O2 B7635358 N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide

Cat. No. B7635358
M. Wt: 348.4 g/mol
InChI Key: FAZMFARXTGVYCA-UHFFFAOYSA-N
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Description

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide, also known as EPPIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EPPIC belongs to the class of pyrazine-based compounds, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide is not fully understood. However, studies have shown that N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide can inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer growth and inflammation. N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide can also activate the Nrf2/ARE pathway, which is involved in the antioxidant defense system and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide can also increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily determined using various analytical techniques. N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide is also stable under various storage conditions and can be easily transported. However, N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism of action of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide. One direction is to study the potential therapeutic applications of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to study the toxicity and pharmacokinetics of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide in animal models. Further studies are also needed to understand the exact mechanism of action of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide and to develop more potent analogs of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide.

Synthesis Methods

The synthesis of N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide involves the reaction of 2-amino-3-ethylpyrazine with 2-carbonylphenylhydrazine, followed by the reaction with 2-carboxylic acidpyrazine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and MS.

Scientific Research Applications

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has anti-cancer properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. In addition, N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide has been shown to have neuroprotective effects and can prevent neuronal damage in animal models of Parkinson's disease.

properties

IUPAC Name

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-24(18(26)16-12-20-7-9-22-16)14-5-3-4-13(10-14)23-17(25)15-11-19-6-8-21-15/h3-12H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMFARXTGVYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[ethyl(pyrazine-2-carbonyl)amino]phenyl]pyrazine-2-carboxamide

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